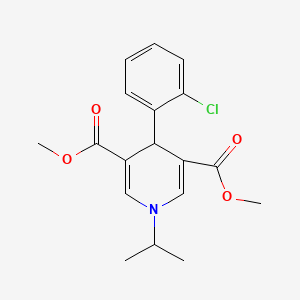
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, also known as CTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTZ belongs to the class of thiazole derivatives and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is not fully understood. However, studies have suggested that N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's anti-microbial properties are attributed to its ability to disrupt the cell membrane of bacterial and fungal cells.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have reported that N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide can induce cell cycle arrest, inhibit cell migration, and reduce cell viability in cancer cells. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been reported to have anti-oxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's anti-tumor, anti-inflammatory, and anti-microbial properties make it a promising candidate for various scientific research areas. However, there are also some limitations to using N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in lab experiments. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's mechanism of action is not fully understood, and its effectiveness may vary depending on the type of cancer or inflammation being studied. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's toxicity and side effects have not been extensively studied, making it difficult to determine its safety for human use.
Zukünftige Richtungen
There are several future directions for N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide research. One potential area of research is to investigate the effectiveness of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in combination with other anti-cancer or anti-inflammatory drugs. Another area of research is to study N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's toxicity and side effects to determine its safety for human use. Additionally, further research is needed to understand N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide's mechanism of action and to identify its molecular targets. Overall, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has shown significant potential for various scientific research applications, and further research is needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves the reaction of 2-chloro-4,6-dimethylphenylamine with 2-methyl-4-thiocarbamoylthiazole in the presence of a suitable solvent. The reaction is carried out under specific conditions, including temperature, time, and pH, to obtain the desired product. The method of synthesis is crucial to ensure the purity and yield of N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been shown to possess anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been studied for its anti-microbial properties, with research showing its effectiveness against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-8-4-9(2)14(12(15)5-8)17-13(18)6-11-7-19-10(3)16-11/h4-5,7H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYYCXKHQZYRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CC2=CSC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-cyclohexylacetamide](/img/structure/B5636162.png)

![9-(2,6-dimethoxybenzoyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636173.png)
![3-(3-fluorophenyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide](/img/structure/B5636187.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5636197.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-1(2H)-phthalazinone](/img/structure/B5636201.png)

![2-bromo-6-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5636213.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636221.png)
![(1R*,3S*)-7-[(2-ethyl-1H-imidazol-1-yl)acetyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5636242.png)
![1-{[4'-(methylsulfonyl)biphenyl-4-yl]methyl}piperidine](/img/structure/B5636247.png)
![(4-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5636252.png)